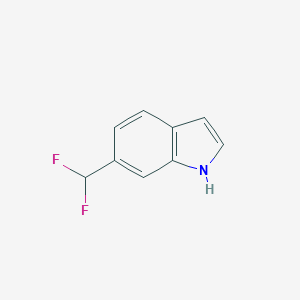

6-(Difluoromethyl)-1h-indole

Description

Properties

IUPAC Name |

6-(difluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZMGMWFFIVDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155755 | |

| Record name | 6-(Difluoromethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127956-27-8 | |

| Record name | 6-(Difluoromethyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127956278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Difluoromethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-1H-indole typically involves the introduction of the difluoromethyl group onto the indole scaffold. One common method is the radical difluoromethylation of indole derivatives. This process can be achieved using difluoromethylating agents such as difluoromethyl bromide (BrCF2H) or difluoromethyl iodide (ICF2H) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and scalable synthesis. The use of metal catalysts, such as copper or silver complexes, can enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Hydrolysis and pH-Dependent Reactivity

The difluoromethyl group undergoes hydrolysis under aqueous conditions, with reaction rates influenced by pH:

-

Mechanism : At high pH, deprotonation at N-1 generates a reactive indole anion, accelerating hydrolysis by 10⁴-fold .

-

Enzymatic Stability : Tryptophan synthase processes 6-(difluoromethyl)-1H-indole into 6-(difluoromethyl)tryptophan without dehalogenation, suggesting rapid C–C bond formation (>5,300 min⁻¹) prevents anion accumulation .

Isonitrile Insertion and Cyclization

This compound participates in radical cascades with isonitriles under oxidative conditions:

| Reaction Components | Conditions | Product | Yield (%) |

|---|---|---|---|

| Difluoromethylborate + Isonitrile (e.g., 2a–l) | K₂S₂O₈, AgNO₃, H₂O/CH₃CN (1:1), 50°C | 6-(Difluoromethyl)phenanthridines (3a–l) | 52–64 |

-

Mechanistic Steps :

-

Key Insight : DFT calculations confirm a low activation barrier (ΔH‡ = 14 kcal/mol) for cyclization .

Friedel-Crafts Hydroxyalkylation

| Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound + Trifluoromethyl ketones | n-Bu₄PBr/K₂CO₃, EtOH | Trifluoromethyl-substituted indolylmethanols | 75–92 |

Comparative Reactivity of Indole Derivatives

Stability and Defluorination

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

6-(Difluoromethyl)-1H-indole serves as a crucial building block in the synthesis of more complex indole derivatives. Its difluoromethyl group enhances the reactivity of the indole ring, allowing for novel chemical transformations and the exploration of new synthetic pathways.

Synthetic Methods

The compound can be synthesized through various methods, including late-stage difluoromethylation using difluoromethylation reagents. One effective method involves the Minisci-type radical chemistry, which is particularly suitable for heteroaromatic compounds like indoles.

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer effects. Studies have shown that indole derivatives can inhibit various cancer cell lines and possess anti-inflammatory properties, making them promising candidates for drug development .

HIV-1 Fusion Inhibition

A notable application of indole derivatives, including those related to this compound, is in the inhibition of HIV-1 fusion. Structure-activity relationship studies have demonstrated that certain indole compounds effectively target the hydrophobic pocket of the transmembrane glycoprotein gp41, leading to potent antiviral activity . For instance, compounds derived from this scaffold have shown submicromolar activity against HIV strains, including those resistant to existing therapies .

Medicinal Chemistry

Therapeutic Applications

The stability and unique properties of this compound make it a candidate for therapeutic applications. It has been investigated for its potential to inhibit specific enzymes involved in cancer progression, such as casein kinase 2 (CK2), which plays a critical role in cell proliferation and survival . In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cells while affecting signaling pathways associated with tumor growth .

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials and chemical processes. Its unique properties contribute to advancements in various applications, including pharmaceuticals and agrochemicals. The compound's ability to undergo selective reactions makes it valuable for producing tailored chemical products.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological targets such as enzymes and receptors. The indole ring can engage in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Positional Effects : The 6-position substitution in this compound contrasts with 3- or 1-position analogs (e.g., ). The 6-position may enhance steric accessibility for target binding compared to more hindered positions.

- Electronic Modulation : Difluoromethyl groups (-CF₂H) introduce electron-withdrawing effects, altering π-electron density in the indole ring. This contrasts with electron-donating groups like methoxy (-OCH₃) in compound 11 (), which increase basicity of neighboring amines .

Physicochemical Properties

Melting Points :

- Indole derivatives with halogen substituents (e.g., 6-chloro, 6-bromo in ) exhibit high melting points (>200°C), attributed to strong intermolecular halogen bonding . In contrast, methoxy-substituted indoles (e.g., compound 11, ) have lower melting points (159–160°C) due to reduced polarity .

- Fluorinated analogs like 6-fluoro-1H-indole () and 6-(difluoromethoxy)-1H-indole () likely exhibit intermediate melting points, though exact data are unavailable.

Spectroscopic Data :

- IR Spectroscopy : Difluoromethyl groups show characteristic C-F stretching vibrations at ~1065–1313 cm⁻¹ (). Chloro and bromo substituents display C-X stretches at ~500–800 cm⁻¹ .

- NMR : The -CF₂H group in this compound would produce distinct ¹⁹F NMR signals (δ ~-100 to -120 ppm), as seen in related compounds (). For comparison, trifluoromethyl (-CF₃) groups (e.g., ) resonate at δ ~-60 to -70 ppm .

Biological Activity

6-(Difluoromethyl)-1H-indole is a fluorinated derivative of indole, notable for its difluoromethyl substituent at the 6-position of the indole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research, enzymatic studies, and metabolic pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H7F2N

- Molecular Weight : 183.16 g/mol

The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability compared to its non-fluorinated analogs, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Interaction : The difluoromethyl group allows for enhanced hydrogen bonding, which facilitates binding to enzyme active sites. This interaction can modulate enzyme activity, influencing metabolic pathways significantly .

- Cellular Effects : Research indicates that this compound can influence cellular signaling pathways and gene expression. For instance, it has been shown to enhance antioxidant defense mechanisms by modulating the expression of genes associated with oxidative stress response .

This compound exhibits several important biochemical properties:

- Stability : The compound shows variable stability under physiological conditions. Studies indicate that it may undergo defluorination in aqueous solutions at physiological pH, leading to potential metabolic instability .

- Metabolic Pathways : It participates in various metabolic pathways by interacting with enzymes like catalase and superoxide dismutase. These interactions can influence the levels of reactive oxygen species (ROS) within cells .

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

- Anticancer Activity : In vitro studies reveal that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been explored as a potential lead for developing novel anticancer agents due to its ability to induce apoptosis in tumor cells .

- Enzyme Mechanism Probes : This compound has been utilized as a probe in studying enzyme mechanisms, particularly those involved in drug metabolism and detoxification processes .

- Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds suggests that this compound could demonstrate favorable absorption and distribution characteristics, although further studies are needed to confirm these properties .

Summary Table of Biological Activities

Q & A

Basic: What are the common synthetic routes for 6-(difluoromethyl)-1H-indole, and how is the product characterized?

Methodological Answer:

A prominent synthetic strategy involves radical cyclization using aryl-substituted difluoromethylborates. For example, oxidation of these borates generates a difluoromethyl radical (•CF₂H), which undergoes intramolecular cyclization with isonitrile groups to form the indole core . Key steps include:

- Reagents: Aryl-substituted difluoromethylborates, oxidants, and isonitrile precursors.

- Conditions: Optimized reaction temperatures (e.g., 80–90°C) and inert atmospheres.

- Purification: Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) .

- Characterization:

Basic: How does the difluoromethyl group influence the biological activity of indole derivatives?

Methodological Answer:

The difluoromethyl group enhances metabolic stability and bioavailability by:

- Reducing basicity of adjacent amines via electron-withdrawing effects, improving membrane permeability .

- Increasing lipophilicity (logP), as observed in fluorinated drug analogs, which enhances target binding .

- Resisting oxidative degradation compared to non-fluorinated analogs, as demonstrated in pharmacokinetic studies of similar indole derivatives .

Researchers should assess these properties using: - In vitro assays (e.g., cytochrome P450 stability tests).

- Computational modeling (e.g., molecular docking to evaluate binding affinity changes due to fluorine substitution) .

Advanced: What mechanistic insights explain the role of radical intermediates in synthesizing this compound?

Methodological Answer:

The difluoromethyl radical (•CF₂H) is generated via oxidation of borate precursors (e.g., using Mn(OAc)₃), which then undergoes:

Intermolecular addition to isonitrile, forming an imidoyl radical.

Intramolecular cyclization to construct the indole ring .

Key evidence:

- Radical trapping experiments (e.g., TEMPO inhibition) confirm radical intermediates.

- DFT calculations support the energetics of cyclization steps.

Optimization: Varying aryl groups on borates (e.g., p-diethylamino-phenyl) improves radical stability and yield (up to 53%) .

Advanced: How do electronic effects of the difluoromethyl group compare to monofluoro or trifluoromethyl substituents in indole derivatives?

Methodological Answer:

Comparative studies of fluorinated indoles reveal:

| Substituent | Electronic Effect (σₚ) | Lipophilicity (Δ logP) | Metabolic Stability |

|---|---|---|---|

| -CF₂H | Moderate EW (-0.43) | +1.2 | High |

| -F | Mild EW (-0.34) | +0.6 | Moderate |

| -CF₃ | Strong EW (-0.54) | +1.8 | Very High |

| Experimental validation: |

- ¹⁹F NMR chemical shifts correlate with electron density changes.

- Hammett plots quantify substituent effects on reaction rates (e.g., SNAr reactions) .

Data Contradiction: How can researchers resolve discrepancies in reaction yields for difluoromethylated indole synthesis?

Methodological Answer:

Discrepancies in yields (e.g., 30–53% ) arise from:

- Substituent effects: Electron-donating groups on borates stabilize radicals, improving cyclization efficiency.

- Purification challenges: Polar byproducts (e.g., unreacted azides) may co-elute with the product.

Strategies: - Use HPLC-MS to quantify purity and identify side products.

- Optimize solvent systems (e.g., PEG-400/DMF mixtures enhance solubility of intermediates ).

- Screen catalytic systems (e.g., CuI vs. photoredox catalysts) to improve selectivity .

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., DMF, acetic acid) .

- Waste disposal: Segregate halogenated waste for incineration to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.